4-Chloroquinolin-7-amine

Catalog No.
S874835
CAS No.
451447-23-7
M.F
C9H7ClN2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroquinolin-7-amine

CAS Number

451447-23-7

Product Name

4-Chloroquinolin-7-amine

IUPAC Name

4-chloroquinolin-7-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2

InChI Key

MSZRIERONARWCX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1N)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)Cl

    Antimalarial Activity

      Scientific Field: Medicinal chemistry and pharmacology.

      Summary: Researchers have synthesized new 7-chloroquinoline derivatives using ultrasound irradiation. These compounds exhibit moderate antimalarial activity, with IC values below 100 µM.

      Methods: The synthesis involved click chemistry and ultrasound irradiation.

      Results: The compounds showed activity against malaria parasites.

4-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol. It features a quinoline ring structure, which is characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The compound is notable for its chlorine substituent at the fourth position and an amino group at the seventh position of the quinoline framework. This structural configuration contributes to its potential biological activity, particularly in medicinal chemistry.

There is no current research available on the specific mechanism of action of 4-chloroquinolin-7-amine. However, some aminoquinolines exhibit various biological activities, including antimalarial, antibacterial, and antiprotozoal effects [].

Typical of aminoquinolines, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives. For example, reactions with amines or alcohols can yield substituted quinolines.
  • Aromatic Electrophilic Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the quinoline ring.
  • Formation of Metal Complexes: The amino group can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity .

4-Chloroquinolin-7-amine and its derivatives have been studied for their biological activities, particularly as potential antimalarial agents. The compound's structure is similar to that of known antimalarial drugs, allowing it to interact with biological targets such as:

  • Plasmodium falciparum: Studies have shown that compounds related to 4-chloroquinolin-7-amine exhibit inhibitory activity against this malaria-causing parasite through mechanisms involving hemozoin formation inhibition and interaction with the parasite's metabolic pathways .
  • Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various bacterial strains, although they may lack antifungal efficacy .

The synthesis of 4-chloroquinolin-7-amine typically involves multi-step procedures:

  • Starting Material: The synthesis often begins with 4,7-dichloroquinoline as a precursor.
  • Amination Reaction: The dichloro compound is treated with an appropriate amine under reflux conditions to facilitate nucleophilic substitution at the 7-position, resulting in the formation of 4-chloroquinolin-7-amine.
  • Purification: The product is usually purified through recrystallization from suitable solvents like ethanol or methanol .

4-Chloroquinolin-7-amine has several applications in medicinal chemistry and pharmacology:

  • Antimalarial Drug Development: Its structural similarity to existing antimalarial agents makes it a candidate for further development in combating malaria.
  • Antimicrobial Research: The compound's potential antimicrobial properties warrant exploration for use in treating bacterial infections.
  • Chemical Probes: As a versatile building block, it can be used in the synthesis of more complex molecules for research purposes.

Research has indicated that 4-chloroquinolin-7-amine interacts with various biological targets:

  • Metal Coordination: The ability of the amino group to coordinate with metal ions has been studied, revealing potential pathways for enhancing antimalarial activity through metal complexes .
  • Molecular Docking Studies: Computational studies have provided insights into how this compound binds to target proteins, supporting its role as a lead compound for drug design .

Several compounds share structural similarities with 4-chloroquinolin-7-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
4-AminoquinolineAmino group at position 4Antimalarial properties
7-ChloroquinolineChlorine at position 7Antimicrobial activity
3-ChloroquinolinChlorine at position 3Antiparasitic effects
5-ChloroquinolineChlorine at position 5Anticancer properties
6-MethoxyquinolineMethoxy group at position 6Antimicrobial and anticancer activities

The unique positioning of the chlorine and amino groups in 4-chloroquinolin-7-amine distinguishes it from other quinoline derivatives, potentially enhancing its interaction with biological targets and influencing its pharmacological profile.

XLogP3

2.3

Wikipedia

4-Chloroquinolin-7-amine

Dates

Modify: 2023-08-16

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